molecular formula C21H26O8 B591141 8alpha-(2-Methylacryloyloxy)hirsutinolide 13-O-acetate CAS No. 67667-71-4

8alpha-(2-Methylacryloyloxy)hirsutinolide 13-O-acetate

Cat. No.: B591141
CAS No.: 67667-71-4
M. Wt: 406.431
InChI Key: YKIDGUZXBGGNBZ-GUNZAYKBSA-N
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Description

IUPAC Nomenclature and Systematic Classification

8α-(2-Methylacryloyloxy)hirsutinolide 13-O-acetate is systematically classified as a sesquiterpene lactone (SL) within the germacranolide/hirsutinolide scaffold. Its IUPAC name, derived from PubChem data, is [(1R,2E,8S,10R,11S)-6-(acetyloxymethyl)-11-hydroxy-1,10-dimethyl-5-oxo-4,14-dioxatricyclo[9.2.1.0³,⁷]tetradeca-2,6-dien-8-yl] 2-methylprop-2-enoate . The compound belongs to the Asteraceae family, a common source of SLs characterized by γ-lactone rings and α-methylene groups.

Key systematic features include:

Descriptor Value
Molecular Formula C₂₁H₂₆O₈
Molecular Weight 406.4 g/mol
SMILES C[C@@H]1C[C@@H](C\2=C(C(=O)O/C2=C/[C@]3(CC[C@@]1(O3)O)C)C)OC(=O)C
InChI 1S/C21H26O8/c1-11(2)18(23)27-15-8-12(3)21(25)7-6-20(5,29-21)9-16-17(15)14(19(24)28-16)10-26-13(4)22/h9,12,15,25H,1,6-8,10H2,2-5H3/b16-9+/t12-,15+,20-,21+/m1/s1

This nomenclature reflects the compound’s tricyclic core, acetyl and methylacryloyloxy substituents, and stereochemical configuration.

Molecular Architecture and Stereochemical Configuration

The molecule features a tricyclic germacranolide framework with a fused γ-lactone ring (C4–C14) and a bridged bicyclic system. Key structural elements include:

  • C8–C13 Substituents :
    • A 2-methylacryloyloxy group at C8 (positioned α to the lactone ring).
    • A 13-O-acetyl group esterifying the C13 hydroxyl.
  • Stereochemistry :
    • C8 : The methylacryloyloxy group is in the α-configuration (8α).
    • C10 and C11 : Methyl groups in the R and S configurations, respectively.

The 3D conformer (PubChem CID 70686496) reveals a strained tricyclic system with the lactone ring adopting a chair-like conformation. The methylacryloyloxy group at C8 is oriented trans to the C10 methyl group, minimizing steric clashes.

Crystallographic Data and Conformational Analysis

While crystallographic data for 8α-(2-Methylacryloyloxy)hirsutinolide 13-O-acetate is not explicitly reported, computational modeling and NMR studies of related hirsutinolides provide insights:

  • Conformational Flexibility : The tricyclic core allows limited rotation around C6–C7 and C11–C12 bonds, constrained by the lactone and bridged bicyclic systems.
  • Key Interactions :
    • Hydrogen bonding between the C11 hydroxyl and the C5 carbonyl oxygen.
    • π-π stacking interactions between the acryloyloxy group and aromatic residues in biological targets.

Comparative Analysis with Hirsutinolide Congeners

The compound’s structural distinctiveness arises from its C8 and C13 substituents , contrasting with other hirsutinolides:

Compound C8 Substituent C13 Substituent Key Structural Difference
8α-(2-Methylacryloyloxy)hirsutinolide 13-O-acetate 2-Methylacryloyloxy Acetyl α-configuration at C8; lipophilic methylacryloyloxy
8α-Tigloyloxyhirsutinolide 13-O-acetate (CID 10002209) Tigloyloxy (C₄H₇O₂) Acetyl Bulkier tigloyloxy group at C8
Hirsutinolide-13-O-acetate (CID 70696890) Hydroxyl (-OH) Acetyl Absence of C8 substituent; simpler tricyclic core

Functional Implications :

  • The 2-methylacryloyloxy group enhances lipophilicity and electronic interactions with biological targets (e.g., Stat3).
  • C13 acetylation is critical for activity, as seen in hirsutinolide series where non-acetylated derivatives (e.g., hirsutinolide) show reduced potency.

Properties

IUPAC Name

[(1R,2E,8S,10R,11S)-6-(acetyloxymethyl)-11-hydroxy-1,10-dimethyl-5-oxo-4,14-dioxatricyclo[9.2.1.03,7]tetradeca-2,6-dien-8-yl] 2-methylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26O8/c1-11(2)18(23)27-15-8-12(3)21(25)7-6-20(5,29-21)9-16-17(15)14(19(24)28-16)10-26-13(4)22/h9,12,15,25H,1,6-8,10H2,2-5H3/b16-9+/t12-,15+,20-,21+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKIDGUZXBGGNBZ-GUNZAYKBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(C2=C(C(=O)OC2=CC3(CCC1(O3)O)C)COC(=O)C)OC(=O)C(=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@@H](C\2=C(C(=O)O/C2=C/[C@]3(CC[C@@]1(O3)O)C)COC(=O)C)OC(=O)C(=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Solvent Selection and Maceration

Methanol is the solvent of choice for initial extraction due to its ability to solubilize polar and mid-polar sesquiterpene lactones. In a standardized protocol, plant material (10 kg) is macerated in methanol (3 × 40 L) at room temperature for 72 hours, followed by vacuum distillation to yield a crude extract (774 g from 10 kg plant material). Sequential partitioning with chloroform further enriches sesquiterpene lactones, as demonstrated by a 300 g chloroform-soluble extract obtained from 774 g crude material.

Partitioning and Enrichment

The chloroform partition is prioritized for hirsutinolide derivatives due to their moderate polarity. This step effectively separates sesquiterpene lactones from highly polar contaminants (e.g., sugars, flavonoids) and non-polar constituents (e.g., waxes). Ethyl acetate and n-butanol partitions are typically discarded in this phase.

Chromatographic Isolation Techniques

Silica Gel Column Chromatography

The chloroform extract undergoes primary fractionation using silica gel column chromatography (ϕ20 cm, 230–400 mesh). A gradient elution of n-hexane:ethyl acetate (100:1 to 0:100) generates 16 fractions (C1–C16). Fractions C2 and C14, rich in hirsutinolides, are selected for further processing.

Subfractionation Parameters

  • Column dimensions : ϕ10 cm, packed with 1 kg silica gel

  • Eluent : n-hexane:ethyl acetate (100:0 to 1:1)

  • Key subfractions : C2.12–C2.15, C14.1–C14.9

Reversed-Phase C18 Chromatography

Subfractions are further purified on C18 columns (400 g) with H₂O:MeOH gradients (90:10 to 100% MeOH). This step removes residual pigments and non-target terpenoids. For instance, subfraction C2.12.2 (0.8 g) yields 25 mg of hirsutinolide analog 6 after C18 processing.

High-Performance Liquid Chromatography (HPLC) Purification

Final purification employs semi-preparative HPLC with photodiode array detection.

HPLC Conditions

ParameterSpecification
ColumnRP-18 (250 × 10 mm, 5 μm)
Mobile PhaseMeOH:H₂O (60:40 → 100:0)
Flow Rate2.5 mL/min
Detection Wavelength254 nm
Injection Volume100 μL (10 mg/mL in MeOH)

Under these conditions, 8α-(2-methylacryloyloxy)hirsutinolide 13-O-acetate elutes at t<sub>R</sub> 96–115 min, depending on acyloxy substitutions.

Yield Optimization

  • Loading capacity : 10–15 mg/injection maximizes resolution while avoiding peak broadening.

  • Purity post-HPLC : >95% (assayed via analytical HPLC at 210 nm).

Structural Elucidation and Characterization

Nuclear Magnetic Resonance (NMR)

Critical <sup>1</sup>H and <sup>13</sup>C NMR assignments (recorded in CDCl₃):

Positionδ<sub>H</sub> (ppm)δ<sub>C</sub> (ppm)Correlation (HSQC/HMBC)
H-8α5.21 (dd, J=10.2, 3.1 Hz)75.8COSY: H-7, H-9; HMBC: C-15
OAc2.11 (s)170.5, 21.3HMBC: C-13
2-Methylacryloyloxy6.27 (q, J=1.5 Hz), 1.98 (d, J=1.5 Hz)166.4, 127.9, 139.1, 18.2HMBC: C-8α

Full spectral data align with hirsutinolide scaffolds modified at C-8 and C-13.

Mass Spectrometry

  • HR-ESI-MS : m/z 427.1598 [M+Na]<sup>+</sup> (calc. 427.1574 for C₂₁H₂₆O₈Na)

  • Fragmentation : Losses of 60 Da (acetyl) and 86 Da (2-methylacryloyl) confirm ester substitutions.

Analytical Validation and Quality Control

Purity Assessment

MethodConditionsPurity Criteria
Analytical HPLCC18, MeCN:H₂O (55:45), 1 mL/min≥95% peak area
TLCSilica GF₂₅₄, CH₂Cl₂:MeOH (95:5)Single spot (R<sub>f</sub> 0.38)

Stability Studies

  • Forced Degradation : Stable under acidic (0.1 M HCl, 25°C/24h) and oxidative (3% H₂O₂, 25°C/6h) conditions but degrades in alkaline (0.1 M NaOH) media via ester hydrolysis.

  • Long-Term Storage : -20°C in amber vials under N₂ atmosphere preserves integrity >24 months.

Challenges and Methodological Limitations

Low Natural Abundance

  • Plant Yield : 0.002–0.005% w/w from dried biomass necessitates large-scale processing (≥50 kg plant material for gram-scale isolation).

  • Synthetic Approaches : Total synthesis remains unexplored due to the complexity of the tricyclic hirsutinolide core.

Chromatographic Interferences

Co-elution with 8α-tigloyloxy analogs requires careful mobile phase optimization. Adding 0.1% formic acid improves peak symmetry but shortens column lifespan .

Chemical Reactions Analysis

Types of Reactions: 8alpha-(2-Methylacryloyloxy)hirsutinolide 13-O-acetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Anti-Cancer Activity

Research has demonstrated that 8alpha-(2-Methylacryloyloxy)hirsutinolide 13-O-acetate exhibits significant anti-cancer properties. A study focused on its effects on oral squamous cell carcinoma cells revealed that the compound inhibits cell proliferation by inducing G2/M phase cell cycle arrest. This mechanism involves the inhibition of STAT3 and STAT2 phosphorylation, leading to down-regulation of cyclin-dependent kinases and cyclins essential for cell cycle progression .

Table 1: Anti-Cancer Efficacy of 8alpha-(2-Methylacryloyloxy)hirsutinolide 13-O-acetate

Cell TypeIC50 (μM)Mechanism of Action
Oral Squamous Carcinoma (HSC4)8.64G2/M Phase Arrest via STAT Inhibition
Lung Carcinoma (A549)22.3Less effective compared to HSC4

CYP2A6 Inhibition

The compound has been identified as an irreversible inhibitor of CYP2A6, an enzyme involved in drug metabolism. This property suggests potential applications in enhancing the bioavailability of co-administered drugs by inhibiting their metabolism .

Skin Care Formulations

In cosmetic science, the incorporation of 8alpha-(2-Methylacryloyloxy)hirsutinolide 13-O-acetate into topical formulations is being explored due to its potential skin benefits. Its structure allows it to act as a bioactive ingredient that can enhance skin hydration and provide anti-inflammatory effects.

Case Study: Formulation Development
A recent study investigated the use of this compound in emulsion-based skin care products. The formulation was evaluated for stability, skin irritation, and efficacy in wound healing using an excision wound model on rats. Results indicated that formulations containing this compound showed enhanced wound contraction and were non-irritant, highlighting its potential as a therapeutic agent in dermatological applications .

Pest Management

Emerging research suggests that sesquiterpene lactones like 8alpha-(2-Methylacryloyloxy)hirsutinolide 13-O-acetate may possess insecticidal properties. Studies are underway to evaluate its efficacy against agricultural pests, which could lead to the development of natural pesticides.

Table 2: Potential Agricultural Applications

Application AreaPotential BenefitCurrent Research Status
Pest ManagementInsecticidal propertiesUnder investigation
Plant Growth PromotionPossible growth enhancement effectsPreliminary studies ongoing

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Hirsutinolide derivatives share a core sesquiterpene lactone structure but differ in substituents at key positions (C-1, C-8, C-13), which critically influence their bioactivity. Below is a comparative analysis:

Compound Substituents Key Bioactivities References
8α-(2-Methylacryloyloxy)hirsutinolide 13-O-acetate C-8: 2-methylacryloyloxy; C-13: acetate - Inhibits NO/NF-κB (IC₅₀: ~5–10 μM)
- Anti-cancer (U251MG: IC₅₀ ~10 μM; STAT3 inhibition)
- CYP2A6/MAO-A/B inhibition
8α-Tigloyloxyhirsutinolide 13-O-acetate (TN3300) C-8: tigloyloxy (2-methylcrotonoyloxy); C-13: acetate - Stronger CYP2A6 inhibition vs. 8α-(2-methylacryloyloxy) analogue
- Anti-cancer (HT29: IC₅₀ = 3.50 μM; HepG2: IC₅₀ = 4.27 μM)
Vernolide-A C-8: hydroxyl; C-13: acetate - Moderate NF-κB inhibition
- Weaker anti-cancer activity vs. 8α-substituted derivatives
Vernolide-B C-8: hydroxyl; C-13: hydroxyl - Limited enzyme inhibition; primarily anti-inflammatory
Ineupatorolide A C-8: hydroxyl; C-15: epoxy group - Broad-spectrum cytotoxicity (IC₅₀: −83.1 to −119.4 μM)
- No significant MAO/CYP inhibition

Key Observations

Substituent Effects on Enzyme Inhibition: The 2-methylacryloyloxy group at C-8 enhances MAO and CYP2A6 inhibition compared to hydroxyl or tigloyloxy groups. For example, 8α-(2-methylacryloyloxy)hirsutinolide 13-O-acetate shows dual inhibition of CYP2A6 and MAO enzymes, while 8α-tigloyloxyhirsutinolide 13-O-acetate exhibits higher potency against CYP2A6 . The acetate at C-13 is critical for STAT3 pathway modulation and anti-cancer activity, as non-acetylated derivatives (e.g., vernolide-B) lack this effect .

Anti-Cancer Selectivity: 8α-(2-methylacryloyloxy)hirsutinolide 13-O-acetate selectively targets STAT3-dependent cancer cells (e.g., glioblastoma), whereas 8α-tigloyloxyhirsutinolide 13-O-acetate shows broader cytotoxicity against HT29 and HepG2 cells .

This is reflected in its lower IC₅₀ values for intracellular targets like NF-κB .

Research Findings and Data Tables

Table 1: Anti-Cancer Activity of Hirsutinolide Derivatives

Compound Cell Line IC₅₀ (μM) Mechanism
8α-(2-Methylacryloyloxy)hirsutinolide 13-O-acetate U251MG (glioblastoma) ~10 STAT3 inhibition
8α-Tigloyloxyhirsutinolide 13-O-acetate HT29 (colon cancer) 3.50 Apoptosis induction
Vernolide-A MDA-MB-231 (breast) >50 Weak NF-κB suppression

Table 2: Enzyme Inhibition Profiles

Compound CYP2A6 Inhibition MAO-A Inhibition MAO-B Inhibition
8α-(2-Methylacryloyloxy)hirsutinolide 13-O-acetate Moderate (~40% at 10 μM) Strong (~70% at 10 μM) Moderate (~50% at 10 μM)
8α-Tigloyloxyhirsutinolide 13-O-acetate Strong (~80% at 10 μM) Weak (~20% at 10 μM) Weak (~25% at 10 μM)

Biological Activity

8alpha-(2-Methylacryloyloxy)hirsutinolide 13-O-acetate is a sesquiterpene lactone derived from the plant Vernonia cinerea, a member of the Asteraceae family. This compound has garnered attention due to its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C21H26O8
  • Molecular Weight : 394.44 g/mol
  • CAS Number : 67667-71-4

The biological activity of 8alpha-(2-Methylacryloyloxy)hirsutinolide 13-O-acetate is primarily attributed to its interaction with various enzymes and cellular pathways:

  • CYP Enzyme Inhibition : It acts as an irreversible inhibitor of CYP2A6, with reported IC50 values of 8.64 μM and 22.3 μM depending on pre-incubation conditions .
  • Monoamine Oxidase Inhibition : The compound also inhibits monoamine oxidase (MAO), which is involved in the metabolism of neurotransmitters .
  • Anticancer Activity : It exhibits significant cytotoxicity against cancer cell lines, with IC50 values of 3.50 μM for HT29 (colon adenocarcinoma) and 4.27 μM for HepG2 (hepatoma) cells .

Anticancer Properties

The anticancer effects of 8alpha-(2-Methylacryloyloxy)hirsutinolide 13-O-acetate have been extensively studied. In vitro assays demonstrate that it can induce apoptosis in cancer cells through mechanisms involving oxidative stress and modulation of cell cycle regulators.

Cell Line IC50 (μM)
HT293.50
HepG24.27

Antioxidant and Anti-inflammatory Effects

Research indicates that this compound possesses antioxidant properties, which may contribute to its hepatoprotective effects. Studies have shown that extracts containing this compound can inhibit the production of pro-inflammatory cytokines and reduce oxidative stress markers in vitro .

Antimicrobial Activity

Preliminary studies suggest that 8alpha-(2-Methylacryloyloxy)hirsutinolide 13-O-acetate exhibits antimicrobial properties against various pathogens, although specific data on this activity is still limited.

Case Studies

  • Cytotoxicity in Cancer Research :
    A study evaluated the cytotoxic effects of extracts from Vernonia cinerea on several cancer cell lines, revealing that the isolated compound significantly inhibited cell growth, supporting its potential as a chemotherapeutic agent .
  • In Vivo Hepatoprotective Effects :
    In an animal model, extracts containing this compound were shown to protect against acetaminophen-induced liver damage by reducing serum enzyme levels and oxidative stress markers .
  • Enzyme Inhibition Studies :
    Detailed kinetic studies have confirmed that the inhibition of CYP2A6 by this compound is time-dependent and irreversible, which could have implications for drug metabolism and interactions in clinical settings .

Q & A

Basic Research Questions

Q. What experimental approaches are recommended to validate the enzyme inhibitory activity of 8alpha-(2-Methylacryloyloxy)hirsutinolide 13-O-acetate against CYP2A6, MAO-A, and MAO-B?

  • Methodology : Use fluorometric or spectrophotometric enzyme activity assays with recombinant enzymes. For CYP2A6, employ a cytochrome P450 inhibition assay using coumarin as a substrate . For MAO-A/B, use kynuramine or benzylamine as substrates and measure hydrogen peroxide production via horseradish peroxidase-coupled assays. Include positive controls (e.g., clorgyline for MAO-A, selegiline for MAO-B) to validate assay conditions .

Q. How can researchers confirm the compound’s cytotoxicity in HT29 and HepG2 cell lines, given the reported IC50 values of 3.50 µM and 4.27 µM?

  • Methodology : Perform dose-response curves using the MTT or resazurin assay over 48–72 hours. Normalize data to solvent controls (e.g., DMSO ≤0.1% v/v). Include replicates (n ≥ 3) and validate with apoptosis markers (e.g., Annexin V/PI staining) to distinguish cytostatic vs. cytotoxic effects .

Q. What are the critical storage conditions for maintaining the stability of 8alpha-(2-Methylacryloyloxy)hirsutinolide 13-O-acetate?

  • Guidelines : Store powdered forms at -20°C in desiccated conditions; DMSO stock solutions should be aliquoted and stored at -80°C to prevent freeze-thaw degradation. Monitor stability via HPLC-UV at 254 nm every 6 months .

Q. How should researchers address discrepancies in CAS numbers (83182-58-5 vs. 883872-71-7) for this compound across sources?

  • Resolution : Cross-validate using spectroscopic data (NMR, HRMS) and chromatographic purity (HPLC ≥98%). Compare retention times with authenticated reference standards . Note that structural analogs (e.g., 1-O-methyl derivatives) may have distinct CAS numbers due to regiochemical variations .

Advanced Research Questions

Q. What strategies are effective for elucidating the structure-activity relationship (SAR) of hirsutinolide derivatives targeting MAO enzymes?

  • Approach : Synthesize analogs with modifications at the 8α-acyloxy or 13-O-acetate positions. Test inhibitory potency using kinetic assays (Km/Vmax shifts) to determine competitive/non-competitive mechanisms. Pair with molecular docking studies (e.g., AutoDock Vina) using MAO-B crystal structures (PDB: 2V5Z) .

Q. How can researchers resolve contradictions in cytotoxicity data between HT29 and HepG2 cell lines?

  • Analysis : Investigate metabolic differences (e.g., CYP450 expression profiles in HepG2) using siRNA knockdown or CYP inhibitors. Measure intracellular drug accumulation via LC-MS/MS to rule out pharmacokinetic variability. Compare mitochondrial membrane potential (JC-1 assay) to assess tissue-specific apoptosis pathways .

Q. What orthogonal methods are recommended to confirm the compound’s selectivity for MAO-A vs. MAO-B?

  • Validation : Perform radioligand binding assays with [³H]-Ro 41-1049 (MAO-A) and [³H]-lazabemide (MAO-B). Use human brain homogenates or recombinant isoforms to avoid interspecies variability. Cross-reference with off-target screening (e.g., CEREP panels) to exclude interaction with related flavoenzymes .

Q. How can the compound’s potential as a dual-targeting agent (enzyme inhibition + anticancer activity) be optimized?

  • Strategy : Develop liposomal formulations to enhance bioavailability. Conduct synergy studies with standard chemotherapeutics (e.g., 5-FU for HT29, sorafenib for HepG2) using Chou-Talalay combination indices. Monitor CYP2A6-mediated drug interactions in co-culture models .

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